N,N-dimethylarginine

描述

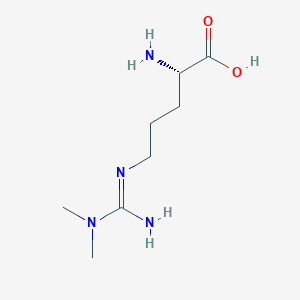

N,N-二甲基精氨酸是一种天然存在的化学物质,存在于血浆中。它是所有人体细胞胞质中持续蛋白质修饰过程的代谢副产物。这种化合物与 L-精氨酸密切相关,L-精氨酸是一种条件性必需氨基酸。 N,N-二甲基精氨酸会干扰 L-精氨酸产生一氧化氮,一氧化氮是内皮和心血管健康的关键化学物质 .

准备方法

合成路线和反应条件: N,N-二甲基精氨酸通过蛋白质中精氨酸残基的甲基化合成。此过程涉及酶蛋白质精氨酸甲基转移酶,该酶使用 S-腺苷甲硫氨酸作为甲基供体。 甲基化发生在翻译后,甲基化的精氨酸残基在蛋白水解后被释放 .

工业生产方法: N,N-二甲基精氨酸的工业生产通常涉及使用高效液相色谱 (HPLC) 和质谱 (MS) 进行定量和纯化。 这些方法确保了 N,N-二甲基精氨酸与其他类似化合物精确测量和分离 .

化学反应分析

反应类型: N,N-二甲基精氨酸会发生几种类型的化学反应,包括:

氧化: 该反应涉及将 N,N-二甲基精氨酸转化为其他含氮化合物。

还原: 该反应会导致形成更简单的含氮化合物。

取代: 该反应涉及用另一个官能团取代一个官能团。

常用试剂和条件:

氧化: 常用试剂包括过氧化氢等氧化剂。

还原: 常使用硼氢化钠等还原剂。

取代: 根据所需产物,可以使用各种亲核试剂。

科学研究应用

Cardiovascular Research

Role as a Biomarker:

ADMA is increasingly recognized as a biomarker for cardiovascular diseases. Elevated levels of ADMA have been associated with several conditions, including hypertension, atherosclerosis, and chronic heart failure. Studies indicate that plasma ADMA concentrations are significantly higher in patients with end-stage renal disease compared to healthy individuals, suggesting its potential utility in risk stratification and monitoring disease progression .

Mechanisms of Action:

ADMA inhibits endothelial nitric oxide production, which can lead to vascular dysfunction. In vitro studies have demonstrated that ADMA can increase superoxide production in endothelial cells, activating redox-sensitive transcription factors like NF-κB and promoting inflammation . This mechanism underpins its role in cardiovascular pathologies.

Renal Function and Disease

Impact on Kidney Health:

Research has shown that elevated ADMA levels are linked to renal impairment. In patients with chronic kidney disease, ADMA concentrations correlate with the severity of the disease. The inhibition of NOS by ADMA contributes to endothelial dysfunction, which is a common complication in renal patients .

Therapeutic Potential:

Interventions aimed at reducing ADMA levels may improve renal outcomes. For instance, studies suggest that periodontal treatments can lower ADMA levels, potentially enhancing endothelial function in patients with comorbidities such as chronic kidney disease .

Pediatric Applications

Clinical Insights:

The role of ADMA in pediatric populations is an emerging area of research. Elevated ADMA levels have been implicated in various childhood diseases, particularly those affecting cardiovascular health. Understanding age-specific reference ranges for ADMA is crucial for its application as a biomarker in pediatric medicine .

Future Directions:

There is potential for developing therapeutic strategies targeting ADMA reduction in children with cardiovascular risk factors. Ongoing research aims to clarify the implications of elevated ADMA in growth and development among pediatric patients .

Periodontal Disease and Systemic Health

Link Between Periodontitis and Cardiovascular Disease:

Recent studies have identified a significant association between periodontal disease and elevated ADMA levels, suggesting that inflammation from periodontal conditions may contribute to systemic vascular dysfunction .

Clinical Interventions:

Periodontal treatments have been shown to effectively reduce ADMA levels, indicating that managing oral health may have beneficial effects on cardiovascular health by improving endothelial function .

COVID-19 Research

Potential Role in Disease Severity:

Research into the role of ADMA during COVID-19 has suggested that elevated levels may be linked to worse respiratory outcomes and pulmonary vasoregulation issues. Understanding how ADMA influences nitric oxide pathways during viral infections could provide insights into therapeutic targets for managing severe cases .

Data Summary Table

作用机制

N,N-二甲基精氨酸通过抑制一氧化氮合酶发挥其作用,一氧化氮合酶是负责从 L-精氨酸产生一氧化氮的酶。 这种抑制会导致一氧化氮水平降低,这会导致内皮功能受损,平滑肌细胞增殖增加,血小板功能障碍和单核细胞粘附增加 .

类似化合物:

对称二甲基精氨酸: 这种化合物也是精氨酸的甲基化衍生物,但其甲基化模式不同。

NG-单甲基精氨酸: 另一种具有单个甲基的甲基化精氨酸衍生物。

独特性: N,N-二甲基精氨酸的独特性在于其不对称甲基化,它特异性地抑制一氧化氮合酶,而对称二甲基精氨酸没有这种抑制作用 .

相似化合物的比较

Symmetric Dimethylarginine: This compound is also a methylated derivative of arginine but differs in its methylation pattern.

NG-Monomethylarginine: Another methylated arginine derivative with a single methyl group.

Uniqueness: N,N-Dimethylarginine is unique due to its asymmetric methylation, which specifically inhibits nitric oxide synthase, whereas symmetric dimethylarginine does not have this inhibitory effect .

生物活性

N,N-Dimethylarginine (often referred to as asymmetric dimethylarginine or ADMA) is a naturally occurring amino acid derivative that plays a crucial role in various biological processes, particularly in the regulation of nitric oxide (NO) synthesis. Its biological activity is primarily characterized by its function as an endogenous inhibitor of nitric oxide synthase (NOS), which has significant implications for cardiovascular health and other physiological functions.

Overview of this compound

This compound is produced through the methylation of L-arginine, a process facilitated by protein arginine methyltransferases (PRMTs). This compound exists in two forms: asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA). Among these, ADMA is the more biologically active form, known for its inhibitory effects on NOS, which reduces the bioavailability of NO—a key vasodilator involved in maintaining vascular tone and homeostasis.

ADMA competes with L-arginine for binding to NOS, thereby inhibiting the conversion of L-arginine to NO. This inhibition can lead to various pathophysiological conditions, including endothelial dysfunction, hypertension, and atherosclerosis. The relationship between ADMA levels and cardiovascular risk has been well documented:

- Inhibition of Nitric Oxide Production : Elevated ADMA levels are associated with reduced NO synthesis, contributing to impaired endothelium-dependent vasodilation. Studies have shown that ADMA concentrations ranging from 3–15 μmol/L can significantly inhibit NO production in vascular tissues .

- Vasoconstriction Effects : When infused intra-arterially, ADMA causes local vasoconstriction, further supporting its role in regulating vascular tone .

Clinical Implications

ADMA has emerged as an important biomarker for cardiovascular risk:

- Cardiovascular Disease : Increased plasma levels of ADMA have been observed in patients with conditions such as hypercholesterolemia, chronic renal failure, and heart failure. These elevated levels correlate with adverse cardiovascular outcomes .

- Therapeutic Target : Given its role in cardiovascular pathology, ADMA is being explored as a target for therapeutic interventions. Strategies such as L-arginine supplementation have shown promise in improving endothelial function in individuals with high ADMA levels .

Data Table: Biological Activity and Implications of this compound

| Biological Activity | Mechanism | Clinical Implications |

|---|---|---|

| Inhibits NOS | Competes with L-arginine for NOS binding | Associated with endothelial dysfunction |

| Induces Vasoconstriction | Local infusion leads to reduced vessel diameter | Contributes to hypertension |

| Biomarker for Disease | Elevated levels linked to cardiovascular diseases | Potential target for pharmacotherapy |

Case Studies

- End-stage Renal Disease : A study highlighted that patients with end-stage renal disease exhibited significantly higher plasma levels of ADMA compared to healthy controls. This elevation was linked to impaired NO production and increased vascular resistance, underscoring the importance of ADMA in renal pathology .

- Atherosclerosis : Research has demonstrated that ADMA levels are predictive of atherosclerotic progression. In animal models, lowering ADMA resulted in reduced atherosclerotic lesions and improved vascular function, suggesting that modulation of ADMA could be beneficial in preventing cardiovascular events .

- Hypertension : In hypertensive patients, elevated ADMA levels were correlated with decreased endothelial function and increased arterial stiffness. Interventions aimed at reducing ADMA have shown potential in reversing some aspects of vascular dysfunction associated with hypertension .

Research Findings

Recent studies have explored various aspects of ADMA's biological activity:

- DDAH Enzymes : The enzyme dimethylarginine dimethylaminohydrolase (DDAH) plays a critical role in metabolizing ADMA. Research indicates that DDAH1 effectively hydrolyzes ADMA to citrulline and dimethylamine, thus regulating its levels and mitigating its inhibitory effects on NOS .

- Epidemiological Studies : Large-scale studies have identified ADMA as an independent risk factor for cardiovascular mortality across diverse populations. These findings reinforce the need for further investigation into therapeutic strategies targeting ADMA metabolism and action .

属性

IUPAC Name |

(2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N4O2/c1-12(2)8(10)11-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGMGEXADBMOMJ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=NCCCC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=NCCC[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017725 | |

| Record name | Dimethyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Asymmetric dimethylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

30315-93-6 | |

| Record name | Asymmetric dimethylarginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30315-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030315936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-dimethylarginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01686 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dimethyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIMETHYLARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63CV1GEK3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Asymmetric dimethylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195 - 197 °C | |

| Record name | Asymmetric dimethylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: ADMA is an endogenous inhibitor of nitric oxide synthase (NOS) enzymes [, , ]. It competes with L-arginine, the natural substrate of NOS, for binding to the enzyme's active site []. This competitive inhibition reduces the production of nitric oxide (NO), a potent vasodilator, leading to vasoconstriction and potential endothelial dysfunction [, , ].

ANone: Molecular Formula: C6H15N4O2+ * Molecular Weight:* 175.21 g/mol

A: DDAH is an enzyme that specifically metabolizes asymmetric methylarginines, including ADMA, to citrulline [, ]. This catalytic activity regulates ADMA levels and consequently influences NO bioavailability [, ]. There are two isoforms of this enzyme, DDAH1 and DDAH2. Research suggests that single nucleotide polymorphisms (SNPs) in the DDAH1 gene may be associated with pulmonary hypertension risk in patients with bronchopulmonary dysplasia [, ].

A: Research suggests that pentadecanoic acid, 5'-methylthioadenosine (5'-MTA), ADMA, and glutamine may serve as potential biomarkers for diabetic sarcopenia []. These findings provide new insights into the pathophysiology of the disease and could potentially contribute to the development of therapeutic interventions.

A: The presence of the bacterium Eggerthella lenta in the gut microbiome of gnotobiotic mice was associated with decreased levels of ADMA in colon content []. This suggests a potential role of specific gut microbes in modulating ADMA levels and potentially influencing host health.

A: Research using a rat model suggests that chronic treatment with monoamine reuptake inhibitors (MARIs) modulates the expression of dimethylarginine dimethylaminohydrolase-1 (DDAH-1) in the hippocampus []. This modulation is part of wider proteome changes associated with potential long-term functional adaptations in the brain linked to antidepressant activity [].

A: Aberrant histone methylation, including methylation of arginine residues, has been linked to human diseases like cancer []. Understanding the enzymes and mechanisms involved in histone methylation, including the role of ADMA, is crucial for developing targeted therapies.

A: There is no direct connection between ADMA and fungal bioluminescence described in the provided research. Fungal bioluminescence involves a completely different set of molecules and mechanisms, primarily centered around the luciferin 3-hydroxyhispidin [].

ANone: The provided research does not offer specific details about the stability of ADMA under different conditions. Investigating the stability of ADMA in various biological matrices and storage conditions would be essential for research and potential clinical applications.

A: While not explicitly described, researchers likely employ techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to measure and characterize ADMA in biological samples [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。